3-Methoxy-2,5-dimethylpyrazine
Overview
Description
3-Methoxy-2,5-dimethylpyrazine, also known as this compound, is a useful research compound. Its molecular formula is C7H10N2O and its molecular weight is 138.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrazines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesizing Co-Oligomers and Teraryl Derivatives : It is utilized in synthesizing phenylene-2,5-dimethylpyrazine co-oligomers and teraryl derivatives for blue electroluminescence in specific applications (Türksoy et al., 2003).
Studying Hepatic Microsomal Monooxygenase System : The compound is also used in research to study the interactions of heterocyclic Maillard products with the hepatic microsomal monooxygenase system (Hahnemann et al., 1989).
Replicating Opium Odour : This chemical is used to represent the original opium odour effectively (Buchbauer et al., 1994).
Application in Cigarette Perfumery : It is applied in cigarette perfumery to enhance after-taste and aroma (Fu Jianshan & Yang Hua-wu, 2004).
Inhibitory Action on Uterus of Rats : 2,5-dimethylpyrazine, a related compound, may have a direct inhibitory action on the uterus of rats, affecting uterus weight and uptake of 3H-estradiol (Yamada et al., 1992).
Role in Wine Cork Taint : 2-methoxy-3,5-dimethylpyrazine is a potent compound responsible for a "fungal must" taint in wine corks, creating an unpleasant, musty, and moldy aroma (Simpson et al., 2004).
Potential Central Nervous Depressant : It has potential as a central nervous depressant, but its hypnotic and anticonvulsant activity is weak and relatively nontoxic (Nishie et al., 1970).
Anti-Depressant Activities : 3-(4-Methoxyphenyl)-5-(3,4-dimethoxyphenyl)-2-pyrazoline, a related compound, reduced immobility times in mice at a specific dose (Palaska et al., 2001).
Role in Warning Odor of Butterflies and Moths : Pyrazines, the class of chemicals to which 3-Methoxy-2,5-dimethylpyrazine belongs, are identified as odor components in butterflies and moths, playing a role in their generalized warning system (Rothschild et al., 1984).
Impact on Wine Aroma : The threshold value for 2-methoxy-3-isobutylpyrazine in certain wines affects the green bell pepper character in these wines (Roujou de Boubée et al., 2000).
Properties
IUPAC Name |
3-methoxy-2,5-dimethylpyrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c1-5-4-8-6(2)7(9-5)10-3/h4H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYRGVELVPYDICQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C(=N1)OC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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